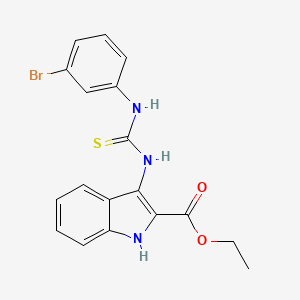

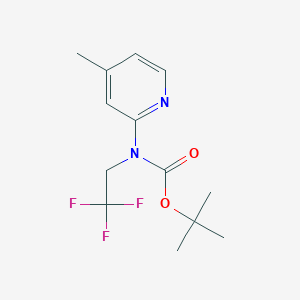

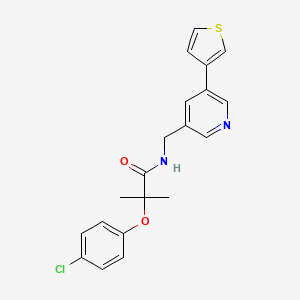

ethyl 3-(3-(3-bromophenyl)thioureido)-1H-indole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring . Indole derivatives are widely distributed in the natural world and can be synthesized in the laboratory .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as “N-(1-(3-(3-BROMO-PHENYL)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-FORMAMIDE” have been synthesized and are available for purchase . The synthesis of similar compounds often involves reactions like protodeboronation of alkyl boronic esters .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The indole ring system is aromatic and planar, which may contribute to the compound’s stability .Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups. For instance, the bromophenyl group could undergo various reactions such as Suzuki cross-coupling, Miyaura borylation, or Buchwald–Hartwig reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, “Ethyl 3-(3-bromophenyl)acrylate” has a molecular weight of 255.11, a melting point of 37 °C, and a boiling point of 325.1±22.0 °C at 760 mmHg .Applications De Recherche Scientifique

Pharmacological Synthesis and Applications

Thiourea Derivatives Synthesis : A study conducted by Chapman et al. (1971) explored the synthesis of thiourea derivatives, including "ethyl 3-(3-(3-bromophenyl)thioureido)-1H-indole-2-carboxylate," demonstrating its utility in creating pharmacologically active compounds. This research forms a foundation for developing compounds with varied therapeutic potentials (Chapman, N., Clarke, K., Gore, B., & Sharma, K., 1971).

Anticancer Activity : Abdel-Motaal et al. (2020) reported on the synthesis of heterocycles utilizing thiophene incorporated thioureido substituent as precursors, indicating the role of such compounds in anticancer activity, particularly against colon cancer cell lines. This highlights the compound's relevance in medicinal chemistry and oncology research (Abdel-Motaal, M., Alanzy, A. L., & Asem, M., 2020).

Material Synthesis and Chemical Transformations

Aryl Radical Building Blocks : Allin et al. (2005) utilized bromophenyl derivatives, similar in structural relevance to "ethyl 3-(3-(3-bromophenyl)thioureido)-1H-indole-2-carboxylate," as building blocks in radical cyclisation reactions. This study underscores the compound's significance in synthesizing complex heterocycles, contributing to the development of materials with unique properties (Allin, S. M., Bowman, W., Elsegood, M., McKee, V., Karim, R., & Rahman, S., 2005).

Microwave-Assisted Synthesis : Youssef and Amin (2012) demonstrated the microwave-assisted synthesis of thiazolopyrimidine derivatives, highlighting efficient methods that could potentially be applied to the synthesis of compounds like "ethyl 3-(3-(3-bromophenyl)thioureido)-1H-indole-2-carboxylate." These methods offer advantages in terms of yield and environmental friendliness, contributing to green chemistry practices (Youssef, M. & Amin, M. A., 2012).

Orientations Futures

Propriétés

IUPAC Name |

ethyl 3-[(3-bromophenyl)carbamothioylamino]-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrN3O2S/c1-2-24-17(23)16-15(13-8-3-4-9-14(13)21-16)22-18(25)20-12-7-5-6-11(19)10-12/h3-10,21H,2H2,1H3,(H2,20,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVTTXRBLPSOQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=S)NC3=CC(=CC=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-(3-(3-bromophenyl)thioureido)-1H-indole-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyano-N-[(hydroxyimino)methyl]-3-(2-thienyl)acrylamide](/img/structure/B2397770.png)

![3-[5-oxo-5-(4-phenylpiperazin-1-yl)pentyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2397779.png)

![(3Z)-1-(4-fluorobenzyl)-3-{[(3-fluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2397781.png)

![Methyl 3-({[(4-ethoxyphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)-4-phenylthiophene-2-carboxylate](/img/structure/B2397782.png)

![Cyclopropyl-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2397788.png)